4-Amino-1-(1,2-thiazol-5-yl)butan-1-one
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Overview
Description
4-Amino-1-(1,2-thiazol-5-yl)butan-1-one is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1,2-thiazol-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-Amino-1-(1,2-thiazol-5-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-Amino-1-(1,2-thiazol-5-yl)butan-1-one is unique due to its specific substitution pattern and the presence of both an amino group and a butanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-amino-1-(1,2-thiazol-5-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c8-4-1-2-6(10)7-3-5-9-11-7/h3,5H,1-2,4,8H2 |
InChI Key |
QORSGFBCBRJALF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C(=O)CCCN |
Origin of Product |
United States |
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